Cas no 2171369-67-6 (3-{(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidomethyl}pentanoic acid)

3-{(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidomethyl}pentanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-{(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidomethyl}pentanoic acid
- 3-{[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]methyl}pentanoic acid
- EN300-1578847
- 2171369-67-6
-
- Inchi: 1S/C27H34N2O5/c1-4-18(13-26(31)32)15-28-25(30)14-24(17(2)3)29-27(33)34-16-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-12,17-18,23-24H,4,13-16H2,1-3H3,(H,28,30)(H,29,33)(H,31,32)/t18?,24-/m1/s1
- InChI Key: NYOUROJDCZJTIF-VCUSLETLSA-N
- SMILES: O(C(N[C@H](CC(NCC(CC(=O)O)CC)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 466.24677219g/mol
- Monoisotopic Mass: 466.24677219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 34
- Rotatable Bond Count: 12
- Complexity: 675
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 105Ų
3-{(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidomethyl}pentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1578847-1.0g |
3-{[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]methyl}pentanoic acid |
2171369-67-6 | 1g |
$3368.0 | 2023-05-23 | ||
Enamine | EN300-1578847-0.5g |
3-{[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]methyl}pentanoic acid |
2171369-67-6 | 0.5g |
$3233.0 | 2023-05-23 | ||
Enamine | EN300-1578847-0.05g |
3-{[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]methyl}pentanoic acid |
2171369-67-6 | 0.05g |
$2829.0 | 2023-05-23 | ||
Enamine | EN300-1578847-10000mg |
3-{[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]methyl}pentanoic acid |
2171369-67-6 | 10000mg |
$14487.0 | 2023-09-24 | ||
Enamine | EN300-1578847-50mg |
3-{[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]methyl}pentanoic acid |
2171369-67-6 | 50mg |
$2829.0 | 2023-09-24 | ||
Enamine | EN300-1578847-0.25g |
3-{[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]methyl}pentanoic acid |
2171369-67-6 | 0.25g |
$3099.0 | 2023-05-23 | ||
Enamine | EN300-1578847-250mg |
3-{[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]methyl}pentanoic acid |
2171369-67-6 | 250mg |
$3099.0 | 2023-09-24 | ||
Enamine | EN300-1578847-1000mg |
3-{[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]methyl}pentanoic acid |
2171369-67-6 | 1000mg |
$3368.0 | 2023-09-24 | ||
Enamine | EN300-1578847-2500mg |
3-{[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]methyl}pentanoic acid |
2171369-67-6 | 2500mg |
$6602.0 | 2023-09-24 | ||
Enamine | EN300-1578847-2.5g |
3-{[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]methyl}pentanoic acid |
2171369-67-6 | 2.5g |
$6602.0 | 2023-05-23 |
3-{(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidomethyl}pentanoic acid Related Literature
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
-
3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
Additional information on 3-{(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidomethyl}pentanoic acid
Introduction to 3-{(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidomethyl}pentanoic acid (CAS No. 2171369-67-6)
3-{(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidomethyl}pentanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2171369-67-6, is a specialized organic compound with significant applications in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of considerable interest among scientists and researchers working in medicinal chemistry and drug discovery.
The molecular structure of this compound features a complex arrangement of functional groups, including an amide linkage, a fluorene moiety, and a methyl pentanoic acid backbone. The presence of these structural elements contributes to its unique chemical properties and potential biological interactions. Specifically, the fluorene ring is known for its stability and hydrophobicity, which can enhance the compound's solubility and bioavailability when incorporated into drug molecules. The amide group, on the other hand, is a common pharmacophore in many bioactive agents, often involved in hydrogen bonding interactions with target proteins or enzymes.
In recent years, there has been growing interest in the development of novel compounds that combine multiple pharmacological properties to achieve synergistic effects in therapeutic applications. The structure of 3-{(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidomethyl}pentanoic acid aligns well with this trend, as it incorporates several functional groups that could potentially modulate biological pathways involved in various diseases.
One of the most notable features of this compound is its chiral center, indicated by the configuration (3R). Chirality plays a crucial role in pharmaceuticals, as enantiomers of a molecule can exhibit different biological activities. The specific stereochemistry of this compound may influence its interaction with biological targets, making it an attractive candidate for further investigation in the development of enantioselective drugs.
The fluoren-9-ylmethoxycarbonyl substituent is another key structural element that warrants attention. This group not only adds to the molecular complexity but also potentially enhances the compound's binding affinity to biological targets. Additionally, the methyl pentanoic acid moiety provides a hydrophobic anchor, which can improve the compound's membrane permeability and distribution within biological systems.
Current research in medicinal chemistry increasingly emphasizes the importance of structure-activity relationships (SAR) in drug design. The multifaceted nature of 3-{(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidomethyl}pentanoic acid makes it a valuable scaffold for exploring SAR. By modifying specific functional groups or introducing additional moieties, researchers can fine-tune its biological properties to develop more effective therapeutic agents.
In the context of recent advancements in drug discovery, computational methods such as molecular docking and virtual screening have become indispensable tools for identifying promising candidates like this one. These techniques allow researchers to predict how a molecule might interact with biological targets at the atomic level, thereby accelerating the drug development process. The unique structural features of 3-{(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidomethyl}pentanoic acid make it an ideal candidate for such computational studies, which could reveal its potential applications in treating various diseases.
The synthesis of this compound presents both challenges and opportunities for synthetic chemists. The complex nature of its structure requires careful planning and execution to ensure high yield and purity. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with precision. Techniques such as solid-phase peptide synthesis (SPPS) and transition-metal-catalyzed reactions have been particularly useful in assembling the various components of this compound efficiently.
From a pharmacological perspective, 3-{(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidomethyl}pentanoic acid holds promise as a lead compound for further development into therapeutic agents. Its unique combination of structural features suggests potential applications in areas such as anti-inflammatory, anticancer, or neuroprotective therapies. While specific biological activities have not yet been fully characterized, preliminary studies suggest that this compound may exhibit desirable pharmacological effects when tested against relevant disease models.
The role of natural product-inspired scaffolds in drug discovery cannot be overstated. Many successful drugs have been derived from natural products or their analogs due to their inherent biological activity and structural diversity. The structural motifs present in 3-{(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidomethyl}pentanoic acid bear resemblance to certain natural product derivatives, which may contribute to its potential therapeutic benefits.
In conclusion, 3-{(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidomethyl}pentanoic acid (CAS No. 2171369-67-6) represents an intriguing compound with significant potential in pharmaceutical research. Its complex structure, featuring multiple functional groups and a chiral center, makes it an attractive candidate for further exploration in drug discovery efforts aimed at developing novel therapeutic agents for various diseases.
2171369-67-6 (3-{(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidomethyl}pentanoic acid) Related Products
- 2680712-86-9(benzyl 4-(5-bromopyridin-2-yl)methylpiperazine-1-carboxylate)
- 1260867-80-8(1-methyl-2-(pyrrolidin-3-yl)-1H-pyrrole)
- 1044561-15-0(Azepan-3-ol)
- 859143-76-3(4-({4-(2H-1,3-benzodioxol-5-yl)methylpiperazin-1-yl}methyl)-7-methoxy-2H-chromen-2-one)
- 2098070-71-2(methyl 1-(hydroxymethyl)-3-phenyl-1H-pyrazole-5-carboxylate)
- 380478-51-3(2-cyano-3-{3-methoxy-4-[(4-methylphenyl)methoxy]phenyl}-N-(2-methyl-4-nitrophenyl)prop-2-enamide)
- 2229081-15-4(N,N-dimethyl-3-(4-methylpiperidin-4-yl)oxyaniline)
- 1251681-25-0(3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one)
- 2171860-05-0(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobut-2-ynoic acid)
- 1806882-21-2(Ethyl 2-(chloromethyl)-5-(difluoromethyl)-4-fluoropyridine-3-acetate)




